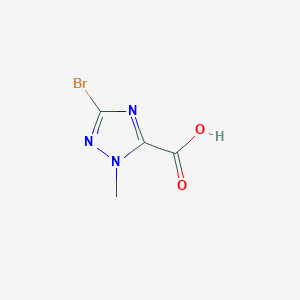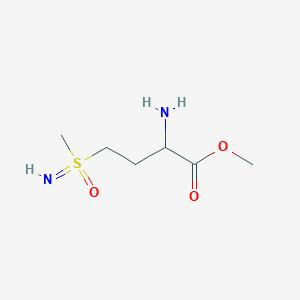
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivativeThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without interference from the amine group .
Biology and Medicine: It can be used as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
類似化合物との比較
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate : This compound has hydroxyl groups instead of the sulfonamide group, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl carbamate : A simpler structure without additional functional groups, primarily used as a general protecting group for amines.
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate : Contains a sulfanyl group instead of a sulfonamide group, which can lead to different reactivity and applications .
Conclusion
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the chemical industry. Its unique structure allows for selective reactions and protection of amine groups, making it a valuable tool in the development of complex molecules.
特性
分子式 |
C10H22N2O4S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC名 |
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)(H2,11,14,15) |
InChIキー |
HWLKHNUGDSYVHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)



![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)

